molecular formula C18H21FN2 B2914974 1-benzyl-N-(2-fluorophenyl)piperidin-4-amine CAS No. 416876-71-6

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine

Cat. No. B2914974
CAS RN: 416876-71-6
M. Wt: 284.378
InChI Key: IJZSOVIRNVAJRZ-UHFFFAOYSA-N
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Description

“1-benzyl-N-(2-fluorophenyl)piperidin-4-amine” is a member of the piperidine family of compounds, which are derivatives of piperidine, a cyclic secondary amine. It is composed of a benzene ring with a fluorine atom attached to the fourth carbon, and a piperidine ring attached to the nitrogen atom. This compound belongs to the class of organic compounds known as n-benzylpiperidines .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H21FN2 . The InChI key is GCHCRHBAGFHFMV-UHFFFAOYSA-N . The structure includes a benzene ring with a fluorine atom attached to the fourth carbon, and a piperidine ring attached to the nitrogen atom.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 284.3711432 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

1-Benzyl-N-(2-fluorophenyl)piperidin-4-amine and its derivatives have been explored in various scientific research contexts, focusing primarily on their synthesis, structural analysis, and potential applications as ligands or substrates in chemical reactions.

  • Sigma Receptor Ligands : One study investigated thiophene bioisosteres of spirocyclic sigma receptor ligands, focusing on the synthesis and pharmacological evaluation of compounds including this compound derivatives. These compounds exhibited potent sigma 1 receptor affinity, indicating potential applications in developing drugs targeting sigma receptors (Oberdorf et al., 2008).

  • Photophysical Properties : Research on borondipyrromethene analogues in solution analyzed the photophysical properties of compounds, including those related to this compound. This study highlighted how solvent polarity influences fluorescence quantum yields and lifetimes, contributing to understanding the photophysical behavior of such compounds (Qin et al., 2005).

  • Pharmacokinetics of Novel Inhibitors : An investigation into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors highlighted the design and evaluation of compounds including those structurally related to this compound. This research provided insights into optimizing such compounds for cancer treatment applications (Teffera et al., 2013).

  • Fluorescent Logic Gates : A study on solvent-polarity reconfigurable fluorescent logic gates involved compounds with structural elements related to this compound. These compounds demonstrated unique fluorescent responses to changes in solvent polarity, pH, and metal ions, suggesting applications in sensing and molecular electronics (Gauci & Magri, 2022).

  • Structural Analysis : Detailed structural analysis through X-ray crystallography and theoretical calculations (DFT) has been conducted on compounds like (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, shedding light on the molecular configurations and electronic properties of these compounds and their analogues (Kumar et al., 2020).

properties

IUPAC Name

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZSOVIRNVAJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037060
Record name Despropionyl N-benzyl o-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

416876-71-6
Record name Despropionyl N-benzyl o-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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